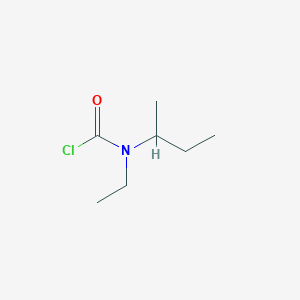

N-(butan-2-yl)-N-ethylcarbamoyl chloride

CAS No.:

Cat. No.: VC17820169

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14ClNO |

|---|---|

| Molecular Weight | 163.64 g/mol |

| IUPAC Name | N-butan-2-yl-N-ethylcarbamoyl chloride |

| Standard InChI | InChI=1S/C7H14ClNO/c1-4-6(3)9(5-2)7(8)10/h6H,4-5H2,1-3H3 |

| Standard InChI Key | UGDGWNIGGXSMLK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N(CC)C(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(Butan-2-yl)-N-ethylcarbamoyl chloride is a chiral molecule due to the stereocenter at the butan-2-yl group. Its IUPAC name, N-butan-2-yl-N-ethylcarbamoyl chloride, reflects the substituents on the nitrogen atom. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 163.64 g/mol | |

| Canonical SMILES | CCC(C)N(CC)C(=O)Cl | |

| InChI Key | UGDGWNIGGXSMLK-UHFFFAOYSA-N | |

| PubChem CID | 19070647 |

The compound’s three-dimensional conformation favors a staggered arrangement around the carbamoyl chloride group, minimizing steric hindrance between the butan-2-yl and ethyl substituents.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of N-(butan-2-yl)-N-ethylcarbamoyl chloride typically involves the reaction of butan-2-amine with chloroformic acid derivatives under controlled conditions :

-

Phosgene Route:

Butan-2-amine reacts with phosgene () in anhydrous dichloromethane at 0–5°C, yielding the carbamoyl chloride. Excess amine is used to minimize side reactions.

-

Chloroformate Method:

Butan-2-amine is treated with ethyl chloroformate () in the presence of a base (e.g., triethylamine) to form the intermediate carbamate, which is subsequently chlorinated using thionyl chloride () .

Optimization and Yield

Reaction efficiency depends on:

-

Temperature: Lower temperatures (0–10°C) favor product stability.

-

Solvent Polarity: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine .

-

Purification: Distillation under reduced pressure (50–60°C at 10 mmHg) isolates the product in >85% purity.

Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The chlorine atom in N-(butan-2-yl)-N-ethylcarbamoyl chloride is highly susceptible to nucleophilic attack, enabling diverse transformations:

-

Amide Formation:

Primary amines react readily at room temperature to yield substituted ureas .

-

Esterification:

Alcohols (e.g., methanol) displace chloride to form carbamate esters, useful in prodrug design .

Reaction Mechanisms

Experimental and computational studies suggest bimolecular nucleophilic substitution (SN2) as the dominant pathway due to the compound’s steric hindrance . The transition state involves a pentacoordinate carbon center, with simultaneous bond formation between the nucleophile and carbonyl carbon and bond cleavage of the C–Cl bond .

Applications in Organic Synthesis

Pharmaceutical Intermediates

N-(Butan-2-yl)-N-ethylcarbamoyl chloride serves as a precursor for:

-

Antidiabetic Agents: Carbamoyl derivatives inhibit enzymes like BACE2, a target for type 2 diabetes .

-

Antimicrobials: Quaternary ammonium compounds derived from this chloride exhibit broad-spectrum activity .

Agrochemicals

The compound’s reactivity facilitates the synthesis of herbicides and fungicides. For example, coupling with thioureas yields thiocarbamate herbicides effective against grassy weeds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume